molecular formula C11H11BrN2O2 B13697842 2-(3-Bromo-4-methoxyphenyl)imidazole-5-methanol

2-(3-Bromo-4-methoxyphenyl)imidazole-5-methanol

Cat. No.: B13697842
M. Wt: 283.12 g/mol
InChI Key: PKHLXNMTAIOHAQ-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methoxyphenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an imidazole ring with a methanol group at the 5-position. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methoxyphenyl)imidazole-5-methanol typically involves multi-step reactions. One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve optimized and versatile synthesis routes that ensure high yield and purity. For instance, the use of Brønsted acidic ionic liquids as catalysts in a solvent-free environment can facilitate the efficient synthesis of imidazole derivatives . These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methoxyphenyl)imidazole-5-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenyl ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(3-Bromo-4-methoxyphenyl)imidazole-5-carboxylic acid.

    Reduction: Formation of 2-(4-methoxyphenyl)imidazole-5-methanol.

    Substitution: Formation of 2-(3-Substituted-4-methoxyphenyl)imidazole-5-methanol.

Scientific Research Applications

2-(3-Bromo-4-methoxyphenyl)imidazole-5-methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The bromine and methoxy groups may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromo-4-methoxyphenyl)-1H-imidazole: Similar structure but lacks the methanol group.

    2-(3-Bromo-4-methoxyphenyl)-ethylimidazole: Contains an ethyl group instead of a methanol group.

    2-(3-Bromo-4-methoxyphenyl)-3-fluoroimidazole: Features a fluorine atom instead of a methanol group.

Uniqueness

2-(3-Bromo-4-methoxyphenyl)imidazole-5-methanol is unique due to the presence of the methanol group at the 5-position of the imidazole ring. This functional group can significantly influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

[2-(3-bromo-4-methoxyphenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C11H11BrN2O2/c1-16-10-3-2-7(4-9(10)12)11-13-5-8(6-15)14-11/h2-5,15H,6H2,1H3,(H,13,14)

InChI Key

PKHLXNMTAIOHAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC=C(N2)CO)Br

Origin of Product

United States

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